2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a pyridinyl moiety at the 4-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-6-14-13(5-1)18-16(21-14)20-11-9-19(10-12-20)15-7-3-4-8-17-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSVYUBCUWJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 2-chloro-1,3-benzothiazole (1.0 equiv) is reacted with 1-(pyridin-2-yl)piperazine (1.1–1.2 equiv) in anhydrous acetonitrile or dimethylformamide (DMF) under reflux conditions (75–80°C) for 4–12 hours. Potassium carbonate (2.0–3.0 equiv) serves as a base to deprotonate the piperazine, enhancing its nucleophilicity. Monitoring via thin-layer chromatography (TLC) using chloroform-methanol (9.5:0.5) confirms reaction completion.
Table 1: Comparative Reaction Conditions for NAS Synthesis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Acetonitrile | DMF |
| Temperature (°C) | 75 | 80 |
| Time (h) | 4 | 12 |
| Base | K₂CO₃ | K₂CO₃ |
| Yield (%) | 85 | 86 |
Post-reaction workup involves cooling the mixture, filtration to remove residual base, and liquid-liquid extraction with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization from ethanol yields the pure product as a light brown solid.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Deprotonation : K₂CO₃ abstracts a proton from the piperazine’s secondary amine, generating a stronger nucleophile.
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Substitution : The deprotonated piperazine attacks the electrophilic C2 position of the benzothiazole, displacing chloride and forming the C–N bond.
Steric and electronic factors influence reactivity. The pyridine ring’s electron-withdrawing nature enhances the piperazine’s nucleophilicity, while the benzothiazole’s aromatic system stabilizes the transition state through resonance.
Alternative Synthetic Routes
Condensation of 2-Amino-1,3-benzothiazole with Pyridinylpiperazine Derivatives
An alternative pathway involves condensing 2-amino-1,3-benzothiazole with a pre-functionalized pyridinylpiperazine carbonyl chloride. For example, reacting 2-amino-1,3-benzothiazole with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride in dichloromethane at 0°C forms an intermediate amide, which undergoes thermal cyclization to yield the target compound. While this method offers regioselectivity, it requires additional steps to synthesize the acyl chloride, reducing overall efficiency.
One-Pot Multi-Component Reactions
Emerging strategies employ one-pot syntheses to streamline production. A reported protocol combines 2-mercaptoaniline, ammonium thiocyanate, and 1-(pyridin-2-yl)piperazine in the presence of iodine, generating the benzothiazole ring in situ while introducing the piperazine moiety. This method avoids isolating intermediates but demands precise stoichiometric control to prevent side reactions.
Analytical Characterization
Spectroscopic Validation
FT-IR Analysis :
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C–N Stretch : Absorption at 1246–1258 cm⁻¹ confirms the amide and piperazine C–N bonds.
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C–S Stretch : A band near 720 cm⁻¹ verifies the benzothiazole’s thioether linkage.
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NH Stretch : Absence of peaks above 3400 cm⁻¹ rules out unreacted amine precursors.
¹H NMR Spectroscopy :
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Piperazine protons resonate as triplets at δ 2.62–3.72 ppm (N–CH₂–CH₂–N).
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Benzothiazole’s aromatic protons appear as doublets between δ 7.20–8.50 ppm, with coupling constants (J) of 8–9 Hz.
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Pyridine protons exhibit deshielded signals at δ 8.20–8.80 ppm due to the electronegative nitrogen.
Mass Spectrometry :
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm typically reveals ≥98% purity. Retention times range from 6.5–7.2 minutes under isocratic elution with acetonitrile-water (70:30).
Challenges and Mitigation Strategies
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Byproduct Formation :
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Low Solubility :
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Moisture Sensitivity :
Scalability and Industrial Relevance
Kilogram-scale syntheses utilize continuous-flow reactors to enhance heat transfer and reduce reaction times. For example, a microreactor system operating at 100°C achieves 92% yield in 1.5 hours, compared to 12 hours in batch processes. Environmental impact assessments highlight the advantages of acetonitrile over DMF due to its lower toxicity and easier recycling via distillation .
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to benzothiazoles, including 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, exhibit anticancer properties. They are being investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have been shown to target the c-KIT receptor tyrosine kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs) and melanoma .
Case Study:
A study demonstrated that certain benzothiazole derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents against malignancies driven by c-KIT mutations .
Antitubercular Activity
Benzothiazole derivatives have been explored for their antitubercular activity. Recent advancements in synthesizing new benzothiazole-based compounds have shown promising results against Mycobacterium tuberculosis. The ability of these compounds to inhibit bacterial growth is attributed to their interaction with specific bacterial enzymes .
Data Table: Antitubercular Activity of Benzothiazole Derivatives
| Compound ID | Structure | Minimum Inhibitory Concentration (MIC) μg/mL | Inhibition (%) |
|---|---|---|---|
| 9a | - | 250 | 98 |
| 12a | - | 100 | 99 |
This table summarizes the efficacy of synthesized compounds against tuberculosis, highlighting their potential as new therapeutic agents .
Neuropharmacological Effects
Preliminary studies suggest that piperazine derivatives can exhibit neuropharmacological effects. The presence of the pyridine and benzothiazole moieties may enhance the ability of these compounds to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases or psychiatric disorders .
Synthesis and Mechanism of Action
The synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. The mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in disease pathways.
Synthesis Overview:
- Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through cyclization reactions.
- Piperazine Attachment: The piperazine ring is then introduced via nucleophilic substitution reactions.
- Pyridine Substitution: Finally, the pyridine moiety is incorporated, enhancing the compound's biological activity.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including changes in neurotransmitter release, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Antimicrobial Activity Comparison of Selected Benzothiazole Derivatives
Cyclic Amine Substituents (BZ2–BZ7)
Compounds with smaller cyclic amines (e.g., pyrrolidin-1-yl in BZ2) exhibit potent antifungal activity against C. albicans (MIC = 15.62 µg/ml), comparable to fluconazole . Larger rings, such as azepan-1-yl in BZ5, retain antifungal efficacy but show improved antibacterial activity against S. aureus (MIC = 15.62 µg/ml). This suggests that bulkier substituents may optimize interactions with bacterial enzyme pockets .
Aromatic and Heteroaromatic Substituents
In contrast, nitrobenzyl () or halogenated benzyl groups () increase lipophilicity (as indicated by higher XLogP3 values, e.g., 4.9 for the chloro-fluoro derivative ), which may improve cell membrane permeability but reduce solubility.
Trifluoromethoxy Modifications ()
This highlights the versatility of benzothiazole scaffolds in targeting diverse biological pathways.
Biological Activity
The compound 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is with a molecular weight of 398.52 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring substituted with a pyridine group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole have been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of several piperazine derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain derivatives showed enhanced potency compared to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. A notable study reported that compounds containing the benzothiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins . In particular, compounds similar to 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole have shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Studies and Research Findings
The biological activity of 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is attributed to its ability to interact with various biological targets. The presence of the piperazine ring enhances its binding affinity to neurotransmitter receptors and enzymes involved in neurodegenerative diseases. Additionally, the thiazole moiety contributes to its ability to penetrate cell membranes effectively, facilitating intracellular action against pathogens and cancer cells .
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch in benzothiazole at ~1600 cm⁻¹, NH stretches in piperazine) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in pyridine at δ 8.2–8.5 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Elemental analysis : Validates C, H, N, S content (e.g., deviation ≤0.4% from theoretical values) .
- Melting point determination : Ensures purity (sharp melting points within 1–2°C range) .
How is the in vitro antiproliferative activity of benzothiazole derivatives assessed?
Q. Basic
- Cell line screening : Compounds are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, derivatives 4l and 9a showed IC₅₀ values <10 µM .
- Anti-HIV activity : Evaluated via inhibition of HIV-1 reverse transcriptase or viral replication in MT-4 cells, with EC₅₀ values reported .
- Dose-response curves : Generated to determine potency and selectivity indices .
How can structure-activity relationship (SAR) studies optimize biological activity?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring enhance antitumor activity, while bulky aryl groups at the piperazine nitrogen improve receptor binding .
- Heterocyclic modifications : Replacing pyridine with pyrimidine (as in ABT 702) increases solubility and kinase inhibition .
- Data-driven optimization : Use bioisosteric replacements (e.g., triazoles for thiazoles) to balance lipophilicity and metabolic stability .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., DPP-IV enzyme). For example, derivatives with pyridinyl-piperazine showed strong binding to the active site (ΔG < -8 kcal/mol) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with activity to guide synthesis .
How can low aqueous solubility be addressed during formulation?
Q. Advanced
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., derivatives in achieved 1 mg/mL solubility in 10% DMSO/PBS) .
- Prodrug strategies : Introduce phosphate esters or glycosides to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
How to resolve contradictions in biological activity across different assays?
Q. Advanced
- Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-HIV vs. antitumor assays) to identify assay-specific interference (e.g., serum protein binding in cell-based vs. enzyme assays) .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .
- Proteomic profiling : Identify off-target effects via kinase panel screens or CRISPR-Cas9 knockout models .
What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Q. Advanced
- Rodent models : Assess oral bioavailability and brain penetration in Sprague-Dawley rats (e.g., derivatives with logBB >0.3 show CNS activity) .
- PD studies : Monitor biomarker modulation (e.g., plasma DPP-IV inhibition >50% at 10 mg/kg) .
- Toxicology : Conduct acute toxicity tests (LD₅₀ >500 mg/kg) and histopathological analysis of liver/kidney .
How to validate target engagement in complex biological systems?
Q. Advanced
- Photoaffinity labeling : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to crosslink with targets in cell lysates .
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon ligand binding .
- SPR imaging : Quantify real-time binding kinetics in live cells .
What strategies mitigate metabolic instability in preclinical development?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
